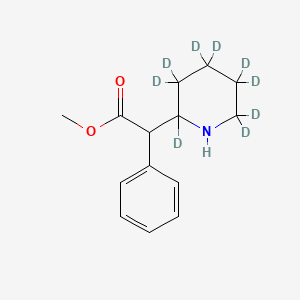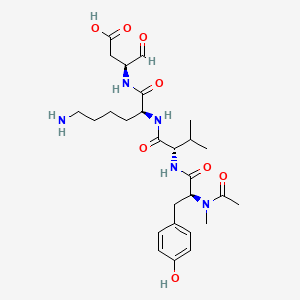
Ac-N(Me)Tyr-Val-Lys-Asp-al
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-N-Methyl-Tyrosine-Valine-Lysine-Aspartic acid-aldehyde typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In an industrial setting, the production of Acetyl-N-Methyl-Tyrosine-Valine-Lysine-Aspartic acid-aldehyde follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place.
Análisis De Reacciones Químicas
Types of Reactions
Acetyl-N-Methyl-Tyrosine-Valine-Lysine-Aspartic acid-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The peptide can undergo substitution reactions at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Conversion of the aldehyde to a carboxylic acid.
Reduction: Conversion of the aldehyde to an alcohol.
Substitution: Formation of substituted peptides with modified side chains.
Aplicaciones Científicas De Investigación
Acetyl-N-Methyl-Tyrosine-Valine-Lysine-Aspartic acid-aldehyde has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Employed in the study of protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating anemia and other diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mecanismo De Acción
The primary mechanism of action of Acetyl-N-Methyl-Tyrosine-Valine-Lysine-Aspartic acid-aldehyde is the inhibition of caspase-1. Caspase-1 is an enzyme involved in the inflammatory response and apoptosis. By inhibiting caspase-1, this compound can modulate inflammation and cell death pathways, making it valuable in the study of inflammatory diseases and cancer .
Comparación Con Compuestos Similares
Similar Compounds
Acetyl-Tyrosine-Valine-Lysine-Aspartic acid-aldehyde: Similar structure but lacks the N-methyl group.
Acetyl-Valine-Lysine-Aspartic acid-aldehyde: Lacks both the N-methyl group and tyrosine residue.
Acetyl-Tyrosine-Valine-Lysine-Aspartic acid-methyl ester: Contains a methyl ester instead of an aldehyde group.
Uniqueness
Acetyl-N-Methyl-Tyrosine-Valine-Lysine-Aspartic acid-aldehyde is unique due to the presence of the N-methyl group on the tyrosine residue. This modification can enhance the compound’s stability and specificity as a caspase-1 inhibitor, making it more effective in certain research applications .
Propiedades
Fórmula molecular |
C27H41N5O8 |
|---|---|
Peso molecular |
563.6 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[acetyl(methyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H41N5O8/c1-16(2)24(31-26(39)22(32(4)17(3)34)13-18-8-10-20(35)11-9-18)27(40)30-21(7-5-6-12-28)25(38)29-19(15-33)14-23(36)37/h8-11,15-16,19,21-22,24,35H,5-7,12-14,28H2,1-4H3,(H,29,38)(H,30,40)(H,31,39)(H,36,37)/t19-,21-,22-,24-/m0/s1 |
Clave InChI |
YDZUBBLQRCLQPS-CHLMOITFSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N(C)C(=O)C |
SMILES canónico |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)N(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


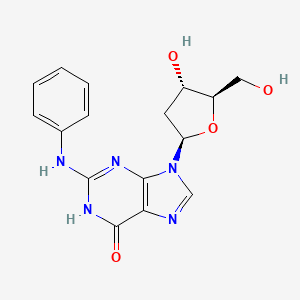
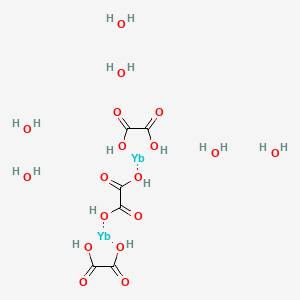
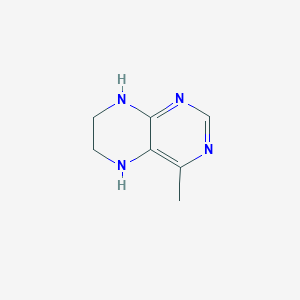
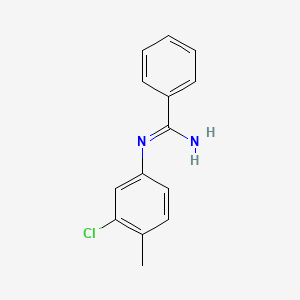
![[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13828041.png)
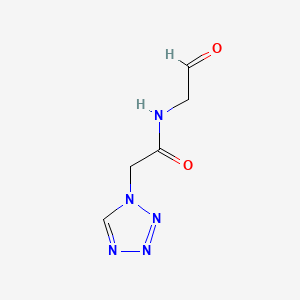
![N-[(3R,5S)-4-oxo-1-adamantyl]acetamide](/img/structure/B13828056.png)
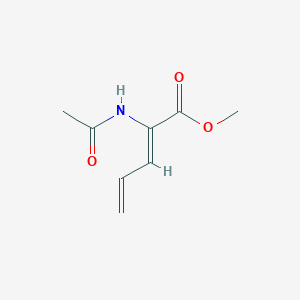
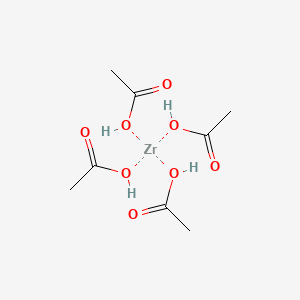
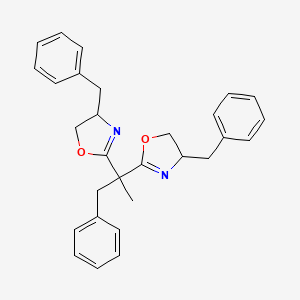
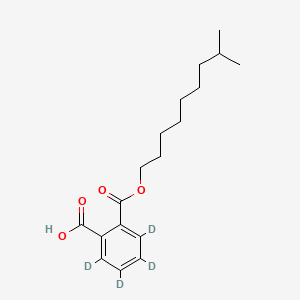
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)
![7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)
